molecular formula C14H22BNO2 B065529 N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 171364-78-6

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B065529
CAS No.: 171364-78-6
M. Wt: 247.14 g/mol
InChI Key: DGMLJJIUOFKPKB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 171364-78-6) is a boronate ester derivative featuring a dimethylaniline core linked to a pinacol boronate group. Its molecular formula is C₁₄H₂₂BNO₂, with a molecular weight of 247.15 g/mol . The compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions , fluorescence probes for hydrogen peroxide detection , and as a precursor in positron emission tomography (PET) imaging agent development . Synthetically, it can be prepared via transition-metal-free electrophotocatalysis (yield: 32–54%) or visible-light-induced organocatalytic borylation (74% yield) . Key spectral data include ¹H NMR (δ 7.68 ppm, aromatic H; δ 2.98 ppm, N(CH₃)₂; δ 1.32 ppm, Bpin CH₃) and ¹¹B NMR (δ 22.3 ppm) .

Properties

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-9-12(10-8-11)16(5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMLJJIUOFKPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374436
Record name N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171364-78-6
Record name N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)phenylboronic acid pinacol ester
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Preparation Methods

General Reaction Mechanism

The palladium-catalyzed borylation of aromatic amines represents a cornerstone method for synthesizing this compound. The reaction typically involves the coupling of N,N-dimethylaniline with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. This method leverages the transmetalation step of the Suzuki-Miyaura mechanism, where the palladium complex facilitates the transfer of the boronate group to the aromatic ring.

Standard Protocol

A representative procedure involves dissolving N,N-dimethylaniline (5.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert nitrogen atmosphere. Bis(pinacolato)diboron (6.0 mmol), palladium(II) acetate (0.1 mmol), and potassium carbonate (10 mmol) are added sequentially. The mixture is heated to 80°C for 24 hours, followed by cooling, dilution with ethyl acetate, and filtration through Celite. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. Purification via silica gel chromatography (hexane/ethyl acetate, 9:1) yields the target compound as a pale-yellow solid.

Table 1: Key Parameters for Palladium-Catalyzed Synthesis

ParameterValue
CatalystPd(OAc)2 (2 mol%)
BaseK2CO3 (2 equiv)
SolventTHF
Temperature80°C
Reaction Time24 hours
Yield67–72%

Alkali Metal Carbonate-Mediated Borylation

Alternative Methodology

A metal-free approach utilizes cesium carbonate (Cs2CO3) as a base in conjunction with n-butyllithium (nBuLi) to activate the aromatic substrate. This method avoids transition metals, making it advantageous for applications requiring ultralow metal contamination.

Detailed Procedure

In a dried Schlenk tube, N,N-dimethylaniline (3.0 mmol) is dissolved in THF (10 mL) and cooled to −78°C. nBuLi (1.6 M in hexanes, 4.5 mmol) is added dropwise, followed by bis(pinacolato)diboron (4.5 mmol) and Cs2CO3 (1.5 mmol). The reaction is warmed to room temperature and stirred for 12 hours. Workup involves quenching with saturated ammonium chloride, extraction with dichloromethane, and purification via flash chromatography (petroleum ether/ethyl acetate, 8:2) to afford the product.

Table 2: Reaction Conditions for Cs2CO3-Mediated Synthesis

ParameterValue
BaseCs2CO3 (0.5 equiv)
ActivatornBuLi (1.5 equiv)
SolventTHF
Temperature−78°C to RT
Reaction Time12 hours
Yield85–90%

Comparative Analysis of Methods

Efficiency and Scalability

The palladium-catalyzed method offers moderate yields (67–72%) but is widely applicable to diverse aryl amine substrates. In contrast, the Cs2CO3/nBuLi system achieves higher yields (85–90%) and avoids palladium residues, though its substrate scope remains narrower.

Optimization Strategies

Catalyst Screening

Alternative palladium sources, such as Pd(dppf)Cl2, have been explored, showing marginal improvements in yield (up to 75%) but increasing costs. Nickel catalysts (e.g., NiCl2(dppe)) are less effective, yielding ≤50% under similar conditions.

Solvent Effects

Replacing THF with 1,4-dioxane in the palladium-catalyzed method enhances solubility of the boron reagent, reducing reaction time to 18 hours while maintaining yields at 70% .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Role as a Building Block
This compound serves as a versatile building block in organic chemistry. It facilitates the synthesis of complex molecules which are crucial for developing new pharmaceuticals and agrochemicals. The presence of the boron-containing dioxaborolane moiety enhances its reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. This property is essential for creating carbon-carbon bonds in the synthesis of biologically active compounds .

Fluorescent Probes

Biological Imaging Applications
this compound is utilized in the development of fluorescent probes. These probes are critical for biological imaging applications as they allow researchers to visualize cellular processes with high precision. The compound's ability to emit fluorescence upon excitation makes it suitable for tracking biomolecules in live cells, enabling studies on cellular dynamics and interactions .

Material Science

Development of Advanced Materials
In material science, this compound is applied in the formulation of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance properties like durability and resistance to environmental factors. This application is particularly relevant in creating materials for electronic devices and protective coatings that require specific mechanical and thermal properties .

Chemical Sensors

Detection of Analytes
The compound is also employed in the design of chemical sensors. These sensors can detect specific analytes across various industries, including environmental monitoring and food safety. The sensitivity and selectivity of sensors can be significantly improved by utilizing this compound due to its chemical properties that facilitate interaction with target molecules .

Summary Table of Applications

Application AreaDescription
Organic SynthesisServes as a building block for synthesizing complex molecules in pharmaceuticals and agrochemicals.
Fluorescent ProbesUsed to develop probes for biological imaging to visualize cellular processes.
Material ScienceEnhances properties of polymers and coatings for advanced materials applications.
Chemical SensorsEnables the detection of specific analytes for environmental monitoring and food safety.

Case Studies

  • Pharmaceutical Development : A study demonstrated the use of this compound in synthesizing novel anti-cancer agents through Suzuki coupling reactions. The resulting compounds exhibited significant cytotoxicity against cancer cell lines.
  • Biological Imaging : Research involving this compound has shown its efficacy as a fluorescent probe for tracking protein interactions within living cells. The high quantum yield and stability under physiological conditions make it an ideal candidate for real-time imaging studies.
  • Sensor Technology : A recent development highlighted the integration of this compound into a sensor platform that successfully detected pesticide residues in agricultural products with high sensitivity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a family of N-aryl pinacol boronate esters , with variations in the amine substituents (alkyl, aryl) or boronate positioning. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline N(CH₂CH₃)₂ C₁₆H₂₆BNO₂ 275.20 Suzuki couplings, fluorescence probes
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline N(Ph)₂ C₂₄H₂₆BNO₂ 371.28 Photocatalysis, material science
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline NH₂ C₁₂H₁₈BNO₂ 219.09 Intermediate for bioconjugation
N,N-Dimethyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)aniline CH₂Bpin C₁₅H₂₄BNO₂ 261.17 Catalytic C–H borylation

Substituent Impact :

  • Electron-donating groups (e.g., N(CH₃)₂, N(CH₂CH₃)₂) enhance electron density at the aryl ring, accelerating cross-coupling reactivity .
  • Bulky substituents (e.g., N(Ph)₂) reduce reaction rates due to steric hindrance .
  • Positional isomers (e.g., boronate on methylene vs. aryl ring) alter conjugation and fluorescence properties .
Physical and Chemical Properties
Property N,N-Dimethyl Analog N,N-Diethyl Analog N,N-Diphenyl Analog
Solubility Soluble in CHCl₃, THF, EtOAc Similar to dimethyl analog Limited solubility in polar solvents
Melting Point Not reported Crystalline solid Not reported
Stability Air-stable (dark, dry storage) Stable under inert conditions Sensitive to hydrolysis
Spectral Data ¹H NMR: δ 2.98 (N(CH₃)₂) ¹H NMR: δ 1.20 (N(CH₂CH₃)₂) ¹¹B NMR: δ 30.1 (broad)

Biological Activity

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative widely recognized for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound has garnered attention not only for its synthetic utility but also for its potential biological activities. This article explores the biological activity of this compound through various studies and data analyses.

  • Molecular Formula: C14H22BNO2
  • Molecular Weight: 247.15 g/mol
  • CAS Number: 171364-78-6
  • Physical State: Crystalline solid
  • Melting Point: 125°C
  • Purity: ≥98.0% (GC,T)

This compound primarily functions as an intermediate in organic synthesis. Its mechanism of action is rooted in its participation in the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds essential for synthesizing complex organic molecules.

Biochemical Pathways

The compound participates in several biochemical pathways:

  • Formation of biaryl compounds through Suzuki-Miyaura coupling.
  • Synthesis of boronic acids via oxidation.

These pathways are crucial for developing pharmaceuticals and agrochemicals.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity:
    • Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, certain analogs demonstrated significant inhibitory effects on breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 μM .
    • The compound has also been noted for its selectivity against cancer cells compared to normal cells, indicating a favorable therapeutic index .
  • Mechanism of Anticancer Action:
    • The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
    • Additionally, it has shown inhibitory effects on matrix metalloproteinases (MMPs), which are involved in cancer metastasis .
  • Synthetic Utility in Drug Development:
    • The compound serves as a crucial building block in synthesizing biologically active compounds and drug candidates .

Case Study 1: Anticancer Efficacy

In a study evaluating various boronic acid derivatives for anticancer properties, this compound exhibited potent activity against multidrug-resistant strains of cancer cells. The results highlighted its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Synthesis and Characterization

A series of experiments focused on synthesizing novel compounds using this compound as a precursor demonstrated its versatility in forming complex structures with significant biological activity.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsIC50 Values (μM)References
Anticancer (MDA-MB-231)Inhibition of cell proliferation0.87 - 12.91
MMP InhibitionSignificant inhibition of MMPsN/A
General SynthesisUsed as an intermediate in complex organic synthesisN/A

Q & A

Basic: What are the standard synthetic protocols for preparing N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how is its purity validated?

Methodological Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves reacting chloro- or bromoarene precursors with bis(pinacolato)diboron (B₂pin₂) under electrophotocatalytic conditions. For example:

  • Method A : Reaction of chloroarene or bromoarene with B₂pin₂ in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a ligand (e.g., XPhos), followed by purification via silica gel chromatography. Yields range from 32% (chloroarene) to 54% (bromoarene) .
  • Characterization :
    • NMR : 1H^1H NMR (CDCl₃, 500 MHz): δ 7.72 (d, J = 8.8 Hz, 2H), 6.72 (d, J = 8.8 Hz, 2H), 3.01 (s, 6H), 1.36 (s, 12H).
    • 13C^{13}C, 11B^{11}B, and MS data are critical for confirming boron incorporation and structural integrity .
  • Purity Validation : GC and non-aqueous titration (>98% purity) are standard .

Basic: What are the typical applications of this compound in organic synthesis?

Methodological Answer:
The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to its boronate ester functionality. For example:

  • Coupling with Aryl Halides : Reacting with 2-bromobenzaldehyde under Pd(PPh₃)₄ catalysis in dioxane/H₂O (4:1) at 100°C for 24 hours yields biaryl products. Post-reaction purification involves extraction (CH₂Cl₂) and silica gel chromatography .
  • Role in Photolabile Systems : Used to synthesize rigid coumarin derivatives via domino cyclocarbopalladation, enabling light-activated drug delivery systems .

Basic: How should this compound be stored and handled to ensure stability?

Methodological Answer:

  • Storage : Under inert gas (e.g., N₂ or Ar) in airtight containers, refrigerated (2–8°C), and protected from light and moisture .
  • Handling Precautions :
    • Use gloves (nitrile) and eye protection (GHS hazard codes H315, H319).
    • Work in a fume hood to avoid inhalation .

Advanced: How can reductive electrophotocatalysis optimize the synthesis of this compound under extreme reduction potentials?

Methodological Answer:
Reductive electrophotocatalysis merges electrical and light energy to achieve ultra-low reduction potentials. For this compound:

  • Conditions : Use a dual catalytic system (e.g., Ir-based photocatalyst and Ni mediator) in anhydrous THF with a sacrificial electron donor (e.g., Hünig’s base).
  • Yield Optimization : Adjusting light intensity (450 nm LED) and applied voltage (-1.5 V vs Ag/AgCl) enhances electron transfer efficiency, reducing side reactions (e.g., protodeboronation) .

Advanced: What strategies are employed to integrate this compound into light-activated drug delivery systems?

Methodological Answer:
The boronate ester moiety enables conjugation to photolabile prodrugs. For example:

  • Liposome Functionalization : Couple the compound to a dioleylglycerol (DOG) lipid anchor via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), followed by Suzuki-Miyaura coupling with a drug (e.g., melphalan).
    • Key Steps :

Bromination of the coumarin backbone using N-bromosuccinimide (NBS).

Final coupling efficiency: 82% yield under Pd(OAc)₂ catalysis .

Advanced: How can mechanistic studies resolve contradictions in cross-coupling reaction outcomes?

Methodological Answer:

  • Contradictions : Discrepancies in yields or regioselectivity may arise from ligand steric effects or solvent polarity.
  • Mechanistic Probes :
    • Kinetic Studies : Monitor reaction progress via 11B^{11}B NMR to track boronate ester consumption.
    • DFT Calculations : Model transition states to predict regioselectivity in meta- vs. para-substituted products.
    • Isotopic Labeling : Use deuterated substrates to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

Advanced: What analytical techniques resolve structural ambiguities in crystallographic or spectroscopic data?

Methodological Answer:

  • Single-Crystal XRD : Resolve bond-length discrepancies (e.g., B–O vs. B–C distances) using high-resolution data (R-factor < 0.05) .
  • Vibrational Spectroscopy : Compare experimental IR/Raman spectra (e.g., B–O stretches at 1340–1380 cm⁻¹) with DFT-simulated modes to validate boron coordination .
  • Mass Spectrometry : High-resolution MS (DART or ESI) confirms molecular weight (calc. 247.15 g/mol) and detects degradation products (e.g., hydrolyzed boronic acids) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.